molecular formula C10H17F3N2O2 B1477442 2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098087-98-8

2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1477442
CAS RN: 2098087-98-8
M. Wt: 254.25 g/mol
InChI Key: BHIKBEGAXSBKDW-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, also known as 2-AE-3-ETM-3-TFM, is a synthetic organic compound that has recently been studied for its potential applications in scientific research and laboratory experiments. This compound is made up of various elements and molecules, including carbon, hydrogen, oxygen, nitrogen, and fluorine. It is a member of the class of compounds known as pyrrolidines, which are cyclic compounds containing a nitrogen atom in the ring. 2-AE-3-ETM-3-TFM is an important compound in the field of synthetic organic chemistry due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research by Pryadeina et al. (2007) explores the synthesis and structure of 2-ethoxy- and 2-aminomethylidene-3-fluoroalkyl-3-oxopropionates, indicating methods to form ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates. Their study provides insights into the existence of these compounds as E and Z isomers in different states, highlighting the intricate balance between molecular structure and reactivity (Pryadeina et al., 2007).

Metal-free Synthesis of Polysubstituted Pyrroles

  • Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, showcasing an efficient route to create complex heterocyclic structures in green chemistry. This method highlights the versatility of pyrrole derivatives synthesized without the need for metal catalysts, promoting sustainability in chemical synthesis (Kumar et al., 2017).

Ethylene Oligomerization Studies

  • Nyamato et al. (2016) investigated the ethylene oligomerization using nickel(II) complexes, providing insights into the potential application of related pyrrolidine derivatives in catalysis. Their work combines experimental and theoretical studies to understand how these complexes can be used to efficiently produce ethylene dimers, trimers, and tetramers, demonstrating the compound's relevance in industrial applications (Nyamato et al., 2016).

Azirine Strategy for Synthesis

  • Research by Khlebnikov et al. (2018) presents a strategy using azirine for the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates. This approach showcases the utility of trifluoromethyl-containing building blocks for the preparation of aminopyrroles, indicating the compound's role in generating biologically relevant structures (Khlebnikov et al., 2018).

properties

IUPAC Name

2-amino-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-2-17-7-9(10(11,12)13)3-4-15(6-9)8(16)5-14/h2-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIKBEGAXSBKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(C1)C(=O)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

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